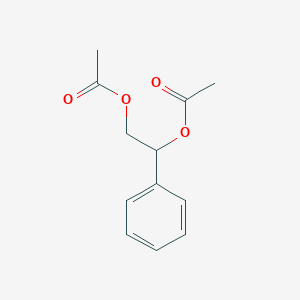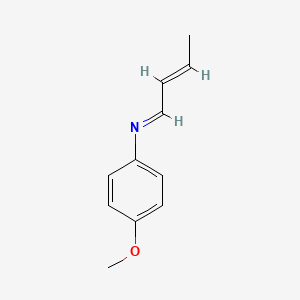![molecular formula C8H11N3O3 B13796777 N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)
N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an ethanamine moiety through an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine typically involves the reaction of 5-nitro-3-pyridinol with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridinol is replaced by the ethanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethanamine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of N-Methyl-2-[(5-amino-3-pyridinyl)oxy]ethanamine.
Reduction: Formation of N-Methyl-2-[(5-amino-3-pyridinyl)oxy]ethanamine.
Substitution: Formation of various substituted ethanamine derivatives depending on the substituent used.
科学研究应用
N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
作用机制
The mechanism of action of N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
相似化合物的比较
Similar Compounds
- N-Methyl-2-[(5-amino-3-pyridinyl)oxy]ethanamine
- N-Methyl-2-[(5-chloro-3-pyridinyl)oxy]ethanamine
- N-Methyl-2-[(5-bromo-3-pyridinyl)oxy]ethanamine
Uniqueness
N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications in research and industry .
属性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
N-methyl-2-(5-nitropyridin-3-yl)oxyethanamine |
InChI |
InChI=1S/C8H11N3O3/c1-9-2-3-14-8-4-7(11(12)13)5-10-6-8/h4-6,9H,2-3H2,1H3 |
InChI 键 |
LYFPTUVMAREVEZ-UHFFFAOYSA-N |
规范 SMILES |
CNCCOC1=CN=CC(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



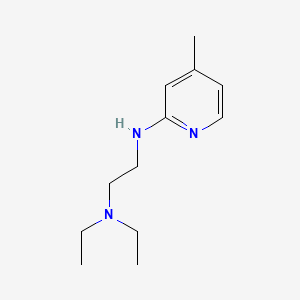
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
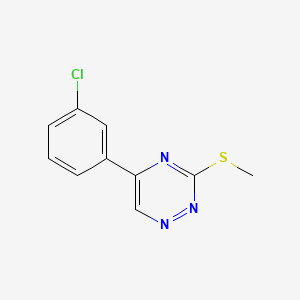
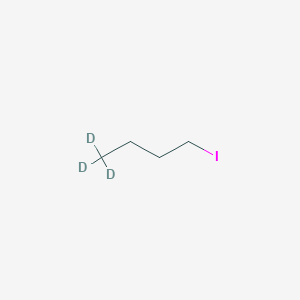
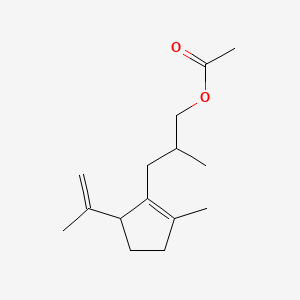
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)

